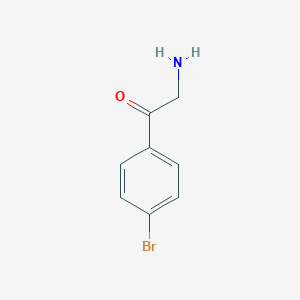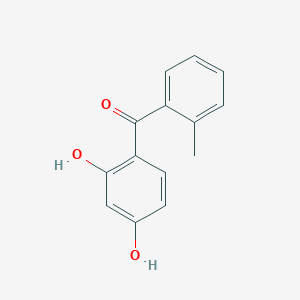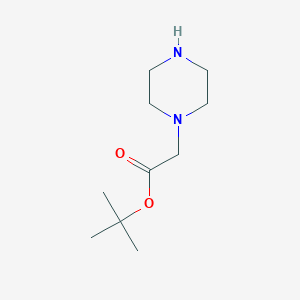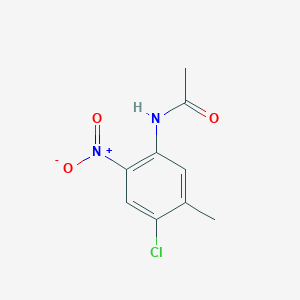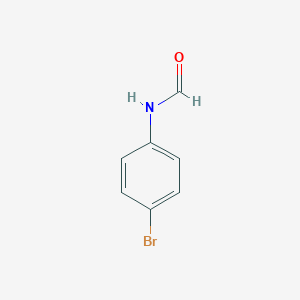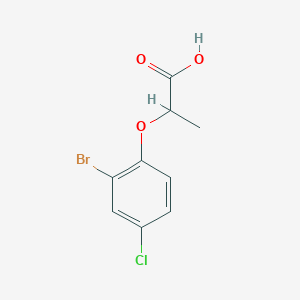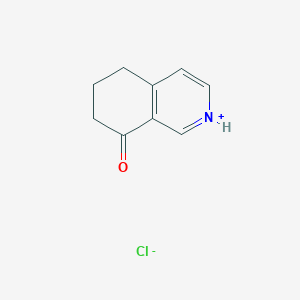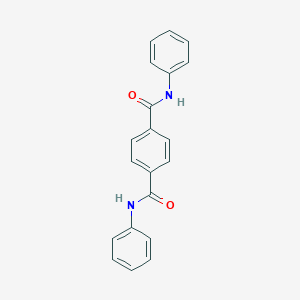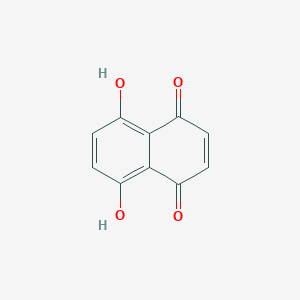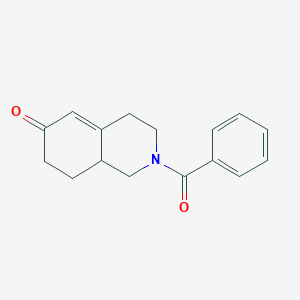
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, also known as BHQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHQ is a heterocyclic compound that is structurally similar to isoquinoline, a naturally occurring alkaloid. BHQ has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation.
生化和生理效应
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have various biochemical and physiological effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to increase the levels of acetylcholine and monoamine neurotransmitters in the brain, which may contribute to its potential therapeutic effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is also readily available and relatively inexpensive. However, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has some limitations for lab experiments, including its limited water solubility, which may affect its bioavailability and pharmacokinetics. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one may interact with other compounds in complex biological systems, which may complicate its interpretation in experiments.
未来方向
There are several future directions for 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one research. One potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based fluorescent probes for the detection of metal ions and other analytes. Another potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, as well as its potential interactions with other compounds in complex biological systems.
合成方法
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Friedel-Crafts reaction involves the acylation of an aromatic ring with an acid chloride, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a formaldehyde, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system.
科学研究应用
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been widely used in scientific research due to its potential applications in various fields. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been used as a building block for the synthesis of natural products, pharmaceuticals, and agrochemicals. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
CAS 编号 |
7599-22-6 |
|---|---|
产品名称 |
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,10,14H,6-9,11H2 |
InChI 键 |
ZJTJXGOBGGVHKX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3 |
其他 CAS 编号 |
7599-22-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



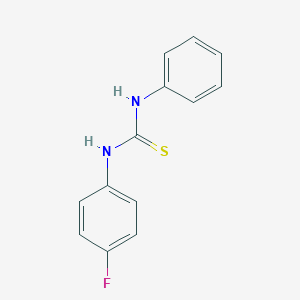

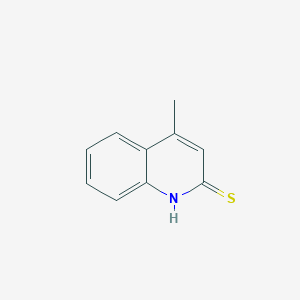
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
